Ethyl 3-(2-ethoxyethyl)-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound with significant potential in pharmaceutical applications. Its unique structure combines various functional groups, making it interesting for research and development in medicinal chemistry.
The compound is identified by its Chemical Abstracts Service (CAS) number 1354727-65-3, which facilitates its classification and sourcing in chemical databases. It is characterized by a molecular formula of C20H25N3O4S and a molecular weight of 397.49 g/mol.
This compound belongs to the class of benzo[d]thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the ethoxyethyl and pyrazole groups enhances its potential for biological interactions.
The synthesis of ethyl 3-(2-ethoxyethyl)-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves multi-step reactions. Key steps may include:
Each step requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are typically employed to monitor the progress and confirm the structure of intermediates.
The molecular structure of ethyl 3-(2-ethoxyethyl)-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate features:
The compound's structure can be represented using various notations:
CCOC(C)C(=O)N=C(C1=CC2=C(S1)C(=CN2)C(=O)N(C)C=C)C
InChI=1S/C20H25N3O4S/c1-5-24-15(6-9-25-14(22)23)18(21)20(26)19(27)17(16(24)10-12(2)11(4)13(3)8)7/h5,10,11H,6-9H2,1-4H3,(H,21,26)(H,22,23)/b21-18+
Ethyl 3-(2-ethoxyethyl)-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate can participate in several chemical reactions due to its functional groups:
These reactions are typically optimized for yield and selectivity using various solvents and catalysts. Kinetics and thermodynamics play crucial roles in determining reaction pathways.
The mechanism of action for ethyl 3-(2-ethoxyethyl)-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is likely related to its ability to interact with biological targets such as enzymes or receptors due to its structural features.
Research indicates that compounds with similar structures exhibit activities such as:
The physical properties include:
Key chemical properties include:
Relevant data from similar compounds suggest that it may exhibit moderate stability under ambient conditions but should be stored away from light and moisture to prevent degradation.
Ethyl 3-(2-ethoxyethyl)-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate has potential applications in:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1